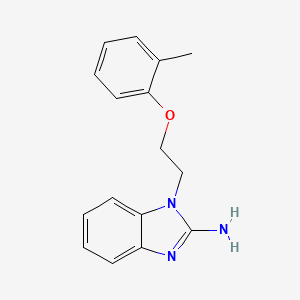
(2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15FO3 and its molecular weight is 286.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical (NLO) Properties
NLO Material Synthesis : The compound has been synthesized using the Claisen-Schmidth condensation method, showing potential as an organic nonlinear optical material. Its structure was confirmed using FT-IR spectrum analysis, and single crystals were grown through the slow evaporation method. The compound was found to be transparent in the visible region, with absorption in the UV range. Its NLO efficiency was estimated to be 0.5 times that of standard KDP crystals (Shruthi et al., 2017).
Molecular Structure and Hyperpolarizability : The compound's molecular structure was studied through FT-IR, X-ray diffraction, and density functional methods. The results indicated a significant first hyperpolarizability, suggesting its potential in NLO applications. The study provided insights into the molecule's stability, arising from hyper-conjugative interactions and charge delocalization (Najiya et al., 2014).
Crystal Growth and Vibrational Spectral Studies : Another study focused on the synthesis of a chalcone derivative of this compound, analyzing its vibrational spectra with FT-Raman and FT-IR. The research included structure optimizations and force field calculations based on DFT theory. It provided insights into the molecule's electronic density, molecular shape, and size, as well as its potential NLO properties (Kumar et al., 2015).
Other Applications
Potential Antioxidant Activity : A derivative of this compound was synthesized and tested in vitro for antioxidant activity. The research included characterizations using various spectroscopic techniques and X-ray crystallography. The study concluded that certain derivatives exhibit strong antioxidant activity, particularly those with hydroxyl functionalities (Sulpizio et al., 2016).
In Silico Study for SARS-CoV-2 Interactions : An in silico study evaluated the interactions of chalcone derivatives with enzymatic and structural targets of SARS-CoV-2. This study is particularly relevant in the context of the COVID-19 pandemic, suggesting that derivatives of this compound could play a role in inhibiting the virus's interaction with host cells (Almeida-Neto et al., 2020).
Photophysical Investigation : A derivative of this compound was investigated for its photophysical properties. The study included the synthesis of the compound and an examination of its absorption and fluorescence properties in various solvents. The findings suggest potential applications in areas like fluorescent probes and optical sensors (Asiri et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one involves the condensation of 2,4-dimethoxybenzaldehyde with 4-fluoroacetophenone in the presence of a base to form the corresponding chalcone, which is then subjected to a Claisen-Schmidt condensation with propionaldehyde to yield the final product.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "4-fluoroacetophenone", "base", "propionaldehyde" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde with 4-fluoroacetophenone in the presence of a base to form the corresponding chalcone.", "Step 2: Claisen-Schmidt condensation of the chalcone with propionaldehyde to yield the final product, (2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one." ] } | |
CAS-Nummer |
394-26-3 |
Molekularformel |
C17H15FO3 |
Molekulargewicht |
286.30 g/mol |
IUPAC-Name |
1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15FO3/c1-20-14-8-9-15(17(11-14)21-2)16(19)10-5-12-3-6-13(18)7-4-12/h3-11H,1-2H3 |
InChI-Schlüssel |
FRCWAQMDSSPPFN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


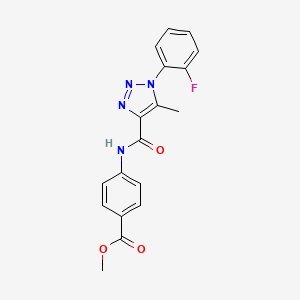
![N-cyclohexyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2736102.png)

![1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2736105.png)
![N-Methyl-N-[2-oxo-2-[[(1R)-1-phenylpropyl]amino]ethyl]prop-2-enamide](/img/structure/B2736107.png)
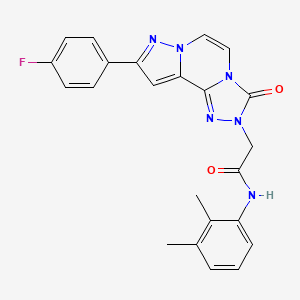
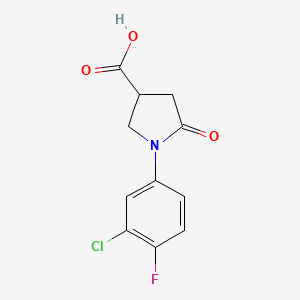
![3-(5-bromo-2-hydroxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2736112.png)

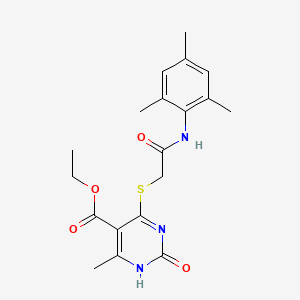
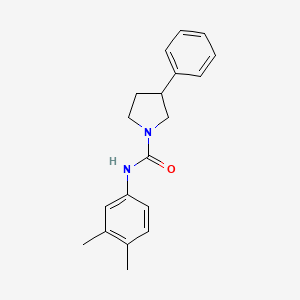
![(3Ar,6aR)-5-ethyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2736120.png)
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2736121.png)
